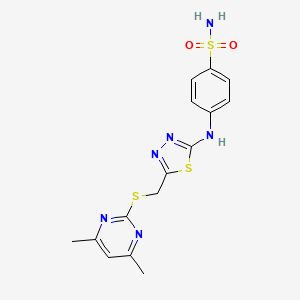

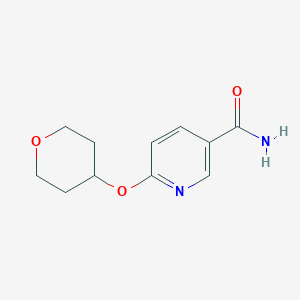

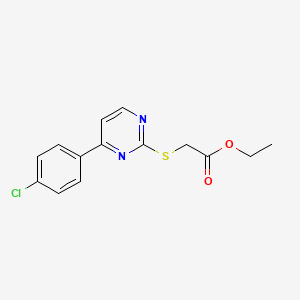

![molecular formula C11H10N2O5S2 B2921856 ({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 923676-67-9](/img/structure/B2921856.png)

({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid” is a complex organic molecule. It is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors . It is also used to synthesize hydroxyfuranones as antioxidants and anti-inflammatory agents .

Synthesis Analysis

The synthesis of this compound involves the use of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur. These are added in a round-bottom flask and refluxed for 2 hours at 398 K. A 3N solution of NaOH is then added, and the reaction mixture is refluxed for an additional 30 minutes .Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms and bonds. The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various interactions between the different atoms and groups within the molecule. The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C9H10O4S and a molecular weight of 214.24 g/mol . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Chemical Synthesis and Antibacterial Activity : A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential antibacterial activities against both gram-negative and gram-positive bacteria. The research highlighted the significance of substitutions on the oxadiazole moiety for enhancing antibacterial activity and reducing cytotoxicity (Siddiqui et al., 2014).

Enzyme Inhibition : Another study synthesized substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as inhibitors of human alkaline phosphatase (ALP), with some compounds showing significant inhibitory activity. This research provides insights into the design of potent inhibitors for human ALP (Iqbal et al., 2019).

Antioxidant and Antitubercular Agents : Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has explored their potential as antioxidants and antitubercular agents. The synthesis and evaluation of these compounds reveal their promising applications in managing oxidative stress and tuberculosis (Watanabe et al., 2010).

Antimicrobial Activities : Studies on the synthesis of various 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate have highlighted their moderate to significant antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents from these derivatives (Nafeesa et al., 2017).

Mecanismo De Acción

Target of Action

The compound {5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is likely to target cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain .

Mode of Action

The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s sulfonamide group is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Pharmacokinetics

The compound’s solubility in water is slightly low , which could impact its absorption and bioavailability

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting COX-2 and subsequently reducing the production of prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .

Propiedades

IUPAC Name |

2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5S2/c1-20(16,17)8-4-2-7(3-5-8)10-12-13-11(18-10)19-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKDZEFZITWKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

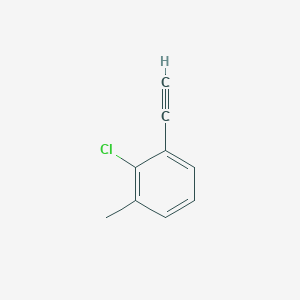

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921776.png)

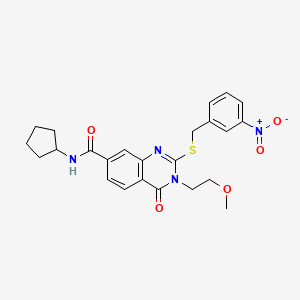

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2921780.png)

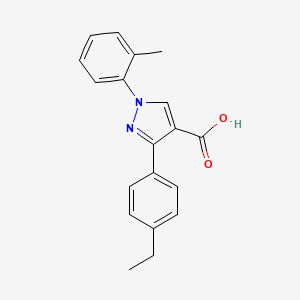

![4-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2921781.png)

![(3-Methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2921789.png)

![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)